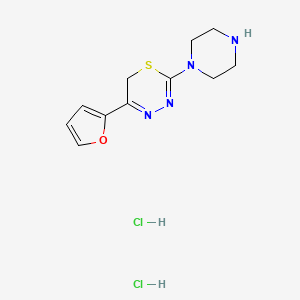

2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride

説明

Azetidine-3-sulfonyl fluoride hydrochloride is a compound with a molecular weight of 175.61 . It’s a solid substance stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for azetidine-3-sulfonyl fluoride hydrochloride is 1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

Azetidine-3-sulfonyl fluoride hydrochloride is a solid substance . Its molecular weight is 175.61 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

科学的研究の応用

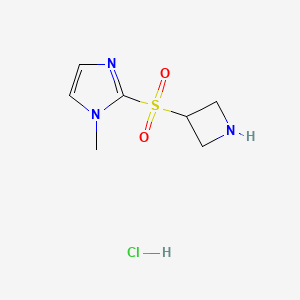

Diazotransfer Reagent Development

A significant application of compounds related to 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride in scientific research is the development of diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride has been highlighted as an efficient and inexpensive diazotransfer reagent. It demonstrates comparable performance to triflyl azide in transferring diazo groups to primary amines and activated methylene substrates, making it valuable in the synthesis of azides and diazo compounds. This reagent's advantages include its ease of preparation from cost-effective materials, stability on the shelf, and convenient crystalline form, making it practical for large-scale applications (Goddard-Borger & Stick, 2007).

Safety and Handling Improvements

The safety and handling of diazotransfer reagents have been a concern due to their sensitivity to impact. Research into the sensitivities of various salts of imidazole-1-sulfonyl azide, including the hydrochloride form, has led to the identification of alternative salts with improved safety profiles. These alternatives are less sensitive to heat, impact, friction, and electrostatic discharge, making them safer for laboratory use. This research contributes to safer synthetic procedures in chemistry, particularly when handling reactive diazotransfer reagents (Fischer et al., 2012).

Organocatalysis

Another application area is organocatalysis, where related imidazole-based compounds are used as catalysts. For example, an imidazole-based zwitterionic salt has been found effective in the regioselective opening of aziridines by various nucleophiles. This catalytic activity is significant for synthesizing a wide range of products, demonstrating the versatility and utility of imidazole derivatives in catalyzing chemical reactions. The methodology supports gram-scale synthesis, highlighting its potential for practical applications in organic synthesis (Chakraborty Ghosal et al., 2016).

Solid-Phase Synthesis

Imidazole-1-sulfonyl azide hydrochloride's utility extends to solid-phase synthesis, where it serves as a diazotransfer reagent for preparing azido-functionalized solid supports. This application is crucial for developing solid-phase synthetic strategies, including the conjugation of linkers and the synthesis of diverse compound libraries. The stability and compatibility of this reagent with various solid supports underline its value in the efficient and versatile functionalization of resins for solid-phase synthesis (Castro et al., 2013).

Safety And Hazards

Azetidine-3-sulfonyl fluoride hydrochloride is labeled with the GHS05 pictogram, indicating that it’s corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

特性

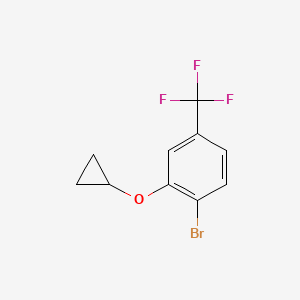

IUPAC Name |

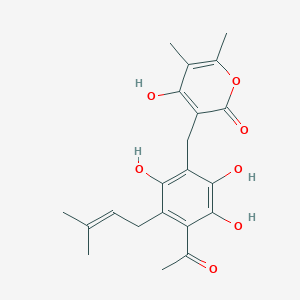

2-(azetidin-3-ylsulfonyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-10-3-2-9-7(10)13(11,12)6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQNRYJJZOVVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)

![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)